2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic molecule that can be used in multiple fields of scientific research and industry, notably due to its multifaceted chemical structure. This compound exhibits unique interactions with biological targets, making it significant for applications in medicinal chemistry and pharmacology. Its synthesis and reaction pathways offer insightful perspectives for developing new chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile generally involves the following steps:
Pyrimidine Ring Formation: : The starting material for the synthesis often includes a substituted pyrimidine, which undergoes condensation with ethylamine to form the ethylamino-substituted pyrimidine.
Piperazine Incorporation: : The ethylamino-substituted pyrimidine is reacted with piperazine, usually under reflux conditions in a suitable solvent like dichloromethane, leading to the formation of the piperazinyl derivative.
Pyrano[4,3-b]pyridine Formation: : This intermediate undergoes cyclization with appropriate reactants to form the pyrano[4,3-b]pyridine ring structure, typically under high-temperature conditions.
Industrial Production Methods
For large-scale production, these steps are optimized to increase yield and purity while minimizing cost. Continuous flow chemistry techniques, such as using microreactors, allow precise control over reaction conditions, enhancing the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically requiring strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to oxidative cleavage or formation of epoxides.
Reduction: : Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon or lithium aluminum hydride to produce reduced analogs or modify specific functional groups.
Substitution: : Nucleophilic substitution reactions can occur at the pyrimidinyl or piperazinyl nitrogen atoms, often facilitated by halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: : Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: : Sodium hydroxide, halogenated reagents, dimethyl sulfoxide (DMSO).
Major Products Formed
Products from these reactions vary widely, including oxidized derivatives, reduced analogs, and substituted pyrimidinyl or piperazinyl compounds. Each product offers unique properties, enabling diverse applications in chemical research and industry.
Scientific Research Applications
This compound’s unique structure allows for broad scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, serving as a building block for novel chemical entities.
Biology: : Investigated for its interaction with biological macromolecules, aiding in the study of molecular recognition processes.
Medicine: : Explored for potential therapeutic effects, particularly in treating neurological disorders, cancer, and infectious diseases.
Industry: : Utilized in the development of advanced materials and catalytic processes due to its versatile reactivity.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism by which 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it is known to interact with specific enzymes or receptors, often acting as an inhibitor or modulator. Its interaction with biological targets can influence signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds and Their Uniqueness
Comparing this compound to similar ones can highlight its unique properties:
4-[2-(Ethylamino)pyrimidin-4-yl]piperazine: : Shares the piperazinyl and ethylamino-pyrimidine structure but lacks the pyrano[4,3-b]pyridine ring, making it less versatile in reactivity.
2-(Piperazin-1-yl)pyridine: : Similar piperazine-pyridine core but lacks the ethylamino-pyrimidine substituent, altering its interaction with biological targets.
4-[2-(Dimethylamino)pyrimidin-4-yl]piperazine: : Replaces ethylamino with dimethylamino, affecting its basicity and reactivity patterns.
Properties
IUPAC Name |
2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-21-19-22-5-3-17(24-19)25-6-8-26(9-7-25)18-14(12-20)11-15-13-27-10-4-16(15)23-18/h3,5,11H,2,4,6-10,13H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGBVQGDYXTNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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